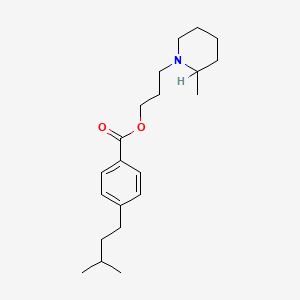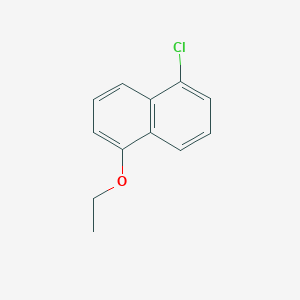
1-Chloro-5-ethoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-ethoxynaphthalene is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and an ethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxynaphthalene can be synthesized through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of 1-chloro-5-hydroxynaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-ethoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-ethoxy-5-naphthol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products like 1-azido-5-ethoxynaphthalene or 1-thiocyanato-5-ethoxynaphthalene.
Oxidation: Products like 1-chloro-5-formylnaphthalene or 1-chloro-5-naphthoic acid.
Reduction: Products like 1-ethoxy-5-naphthol.
Scientific Research Applications
1-Chloro-5-ethoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-chloro-5-ethoxynaphthalene involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s chemical structure allows it to participate in redox reactions, which can generate reactive oxygen species that damage cellular components .
Comparison with Similar Compounds
1-Chloro-5-ethoxynaphthalene can be compared to other naphthalene derivatives such as:
1-Chloro-5-methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Bromo-5-ethoxynaphthalene: The bromine atom can make the compound more reactive in nucleophilic substitution reactions.
1-Chloro-5-nitronaphthalene: The nitro group significantly alters the compound’s electronic properties, making it useful in different chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
69859-62-7 |
|---|---|
Molecular Formula |
C12H11ClO |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
1-chloro-5-ethoxynaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-2-14-12-8-4-5-9-10(12)6-3-7-11(9)13/h3-8H,2H2,1H3 |
InChI Key |
ZGVZGIKHTAZQTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


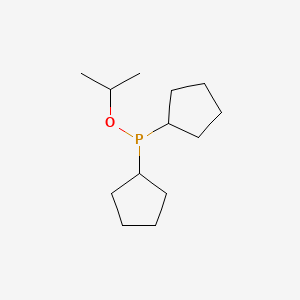
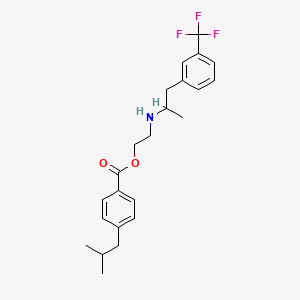
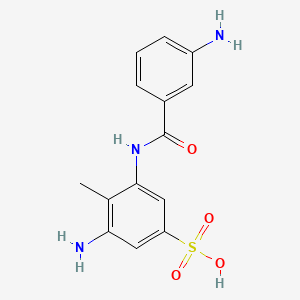


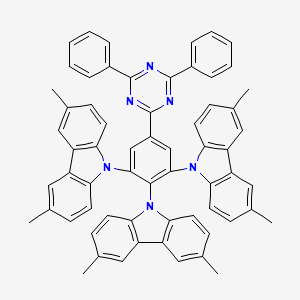
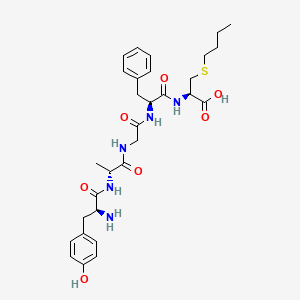
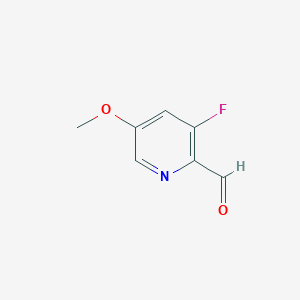
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
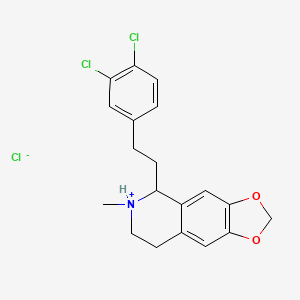
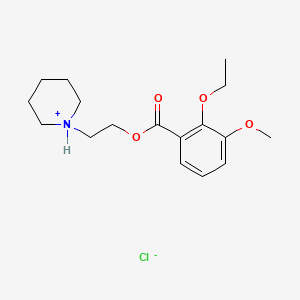
![3-[2-[(Z)-2-[(E)-[3-(2-carboxyethyl)-5-chloro-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chloro-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13779818.png)

